molecular formula C13H12N4O2 B2597788 2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1798410-24-8

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No. B2597788
CAS RN: 1798410-24-8
M. Wt: 256.265
InChI Key: SPRUGNVTCODGSF-UHFFFAOYSA-N
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Description

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide, also known as CFMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Cyclization Applications

  • Synthesis of Pyrazoles and Annulated Derivatives : The reactivity of related compounds involving cyano and furan functionalities has been utilized in the synthesis of pyrazoles and their annulated derivatives. For example, 3-amino-4-cyanofurazan demonstrated condensation reactions with malononitrile and ethyl cyanoacetate, forming enaminonitriles. These intermediates are precursors for synthesizing pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines (Strizhenko et al., 2020).

Green Organic Chemistry Synthesis

  • Enantioselective Ene-Reduction by Fungi : An innovative green chemistry approach involved the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation. This compound was then subjected to the first enantioselective ene-reduction using filamentous marine and terrestrial-derived fungi, yielding (R)-2-cyano-3-(furan-2-yl)propanamide. The biotransformation demonstrated an uncommon CN-bearing stereogenic center, highlighting the potential of using microorganisms in stereoselective organic synthesis (Jimenez et al., 2019).

Novel Polymer Synthesis

  • Synthesis of Aromatic Polyamides and Polyimides : The synthesis of aromatic polyamides and polyimides incorporating pendent pyrazole rings with amino and cyano groups was achieved using a monomer derived from similar cyano and furan functionalities. These polymers, featuring intrinsic viscosities and high thermal stability, underscore the versatility of such compounds in designing materials with specific electronic and structural properties (Kim et al., 2016).

Advanced Materials and Chemical Reactions

  • Derivatives for Advanced Materials : Research into compounds with cyano and furan moieties has led to the development of derivatives with potential applications in materials science. For instance, the study of reactions involving functionally substituted vinyl ethers and diamino furazans has contributed to understanding the formation of enaminofurazans and their use in generating materials with desired chemical properties (Eremeev et al., 1979).

properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methylpyrazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-9-11(8-15-16)17(2)13(18)10(7-14)6-12-4-3-5-19-12/h3-6,8-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRUGNVTCODGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N(C)C(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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